molecular formula C16H12O5 B5754016 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate

Cat. No.: B5754016
M. Wt: 284.26 g/mol
InChI Key: QGAWMUQBOWNISI-UHFFFAOYSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate is a chemical compound with the molecular formula C16H12O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase enzymes, which play a role in various biological processes . The compound’s effects are mediated through binding to the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9(17)20-11-4-6-13-12-5-3-10(19-2)7-14(12)16(18)21-15(13)8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWMUQBOWNISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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